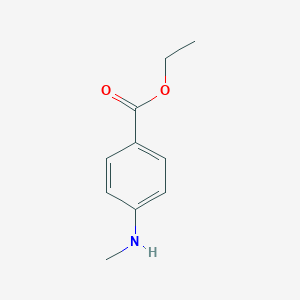
Ethyl 4-(methylamino)benzoate
Vue d'ensemble
Description
Ethyl 4-(methylamino)benzoate, also known as Et-PABA, is a hydrophilic polymer that can be used as a derivative of 4-aminobenzoate . It is primarily used as a photo-initiator with strong estrogenic activity and finds application as an ultraviolet filter in sunscreens .
Synthesis Analysis
A novel azo compound derived from ethyl-4-amino benzoate has been synthesized by the coupling reaction . The synthesis of ethyl p-aminobenzoate can be accomplished in a two-step process involving the reduction and esterification of p-nitrobenzoic acid .Molecular Structure Analysis
The molecular structure of Ethyl 4-(methylamino)benzoate can be found in various databases .Chemical Reactions Analysis
Ethyl 4-(methylamino)benzoate is a compound useful in organic synthesis . It has been used in the synthesis of a novel azo compound .Physical And Chemical Properties Analysis
The physical and chemical properties of Ethyl 4-(methylamino)benzoate include a density of 1.1±0.1 g/cm^3, a boiling point of 292.7±23.0 °C at 760 mmHg, and a molar refractivity of 52.3±0.3 cm^3 .Applications De Recherche Scientifique
Synthesis and Chemical Properties
Ethyl 4-(methylamino)benzoate is involved in various synthetic processes. For instance, the synthesis of ethyl 3-amino-2-[(2'-cyanobiphenyl-4-yl) methylamino] benzoate, a compound potentially applicable in industry, uses ethyl 2-[(2'-cyanobiphenyl-4-yl) methylamino]-3-nitrobenzoate as a starting material, highlighting the compound's utility in creating complex molecules (Qiao-yun, 2012).
Another study focused on the reaction of chlorimuron-ethyl with diazomethane, producing ethyl-2-[[[[(4-chloro-6-methoxy-2-pyrimidinyl) N-methylamino] carbonyl] N-methylamino] sulfonyl] benzoate, among other products. This reaction demonstrates the complex interactions and products that can arise from reactions involving ethyl 4-(methylamino)benzoate (Choudhury & Dureja, 1996).
Biological and Medicinal Research
Ethyl 4-(methylamino)benzoate derivatives have shown significant biological activity. For instance, ethyl 4-[2-(tert-butylcarbonyloxy)butoxy]benzoate (ETB) and its derivatives have been studied for their anti-juvenile hormone activities, which are important in controlling insect growth and development (Kuwano et al., 2008).
In silico screening has revealed that ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate (EMAB) and its derivatives possess promising nonlinear optical (NLO) properties, indicating potential applications in photonics and electronics (Kiven et al., 2023).
Additional Applications
The compound has been used in the study of molecular structures and bonding. For instance, hydrogen-bonded supramolecular structures involving ethyl 4-(methylamino)benzoate derivatives have been characterized, providing insights into molecular interactions and crystallography (Portilla et al., 2007).
Its derivatives have also been studied for their potential in materials science, such as in the creation of liquid crystalline polymorphisms, which are crucial for advanced materials and display technologies (Niezgoda & Galewski, 2013).
Safety And Hazards
Propriétés
IUPAC Name |
ethyl 4-(methylamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-3-13-10(12)8-4-6-9(11-2)7-5-8/h4-7,11H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHTKEUCWOHEYLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20312990 | |
| Record name | ethyl 4-(methylamino)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20312990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(methylamino)benzoate | |
CAS RN |
10541-82-9 | |
| Record name | 10541-82-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=265435 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | ethyl 4-(methylamino)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20312990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


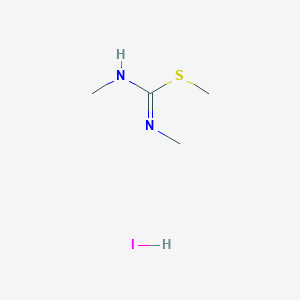

![Tricyclo[3.2.1.0~3,6~]octane-3-carboxylic acid](/img/structure/B139345.png)

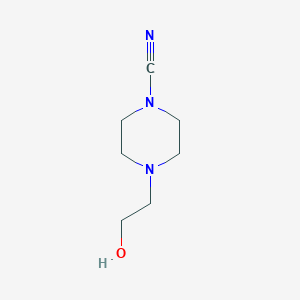
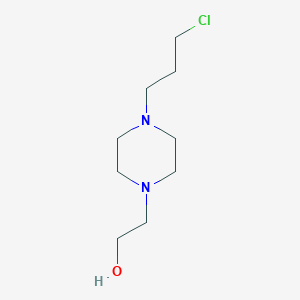

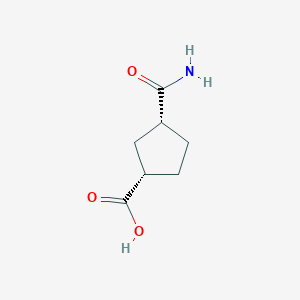
![3-[(Dichlorophosphinyl)oxy]propanoic Acid Benzyl Ester](/img/structure/B139362.png)



